molecular formula C16H18N2 B15160551 (2S,5S)-2,5-diphenylpyrrolidin-1-amine CAS No. 681144-02-5

(2S,5S)-2,5-diphenylpyrrolidin-1-amine

Cat. No.: B15160551
CAS No.: 681144-02-5
M. Wt: 238.33 g/mol
InChI Key: SOLDQTNJYQLFQJ-HOTGVXAUSA-N
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Description

(2S,5S)-2,5-Diphenylpyrrolidin-1-amine is a chiral pyrrolidine-derived amine featuring two phenyl groups at the 2- and 5-positions of the pyrrolidine ring. Its stereochemistry (2S,5S) and rigid bicyclic structure make it a valuable scaffold in asymmetric catalysis, particularly in the design of enantioselective ligands . The compound’s phenyl substituents contribute to steric bulk and π-π interactions, which are critical for substrate binding and stereochemical control in cross-coupling and hydrazone-forming reactions . Synthetically, it is prepared via multi-step protocols involving condensation, oxidation, and chromatographic purification, as demonstrated in the synthesis of bis-hydrazone ligands for asymmetric catalysis .

Properties

CAS No.

681144-02-5

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

(2S,5S)-2,5-diphenylpyrrolidin-1-amine

InChI

InChI=1S/C16H18N2/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2/t15-,16-/m0/s1

InChI Key

SOLDQTNJYQLFQJ-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)N)C3=CC=CC=C3

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-diphenylpyrrolidin-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and proline derivatives.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various methods, including reductive amination or cycloaddition reactions.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or arylation reactions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,5S) enantiomer. This can be achieved using chiral catalysts or resolution agents.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-diphenylpyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and secondary amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2S,5S)-2,5-diphenylpyrrolidin-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-diphenylpyrrolidin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (2S,5S)-2,5-diphenylpyrrolidin-1-amine, we compare it with structurally related amines (Table 1) and discuss their applications in catalysis and synthesis.

Table 1: Structural and Functional Comparison of Selected Chiral Amines

Compound Name Core Structure Substituents Key Applications References
This compound (3a) Pyrrolidine 2,5-Diphenyl Bis-hydrazone ligands, cross-coupling
(2S,6S)-2,6-Diphenylpiperidin-1-amine (3b) Piperidine 2,6-Diphenyl Asymmetric catalysis (untested)
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine (3c) Pyrrolidine 2,5-Dimethyl Model for steric effects
(S)-2-(Methoxydiphenylmethyl)pyrrolidin-1-amine (1b) Pyrrolidine Methoxydiphenylmethyl Hydrazone ligand precursors

Structural and Electronic Differences

  • Ring Size and Flexibility: The pyrrolidine core (3a, 3c) is a five-membered ring with inherent puckering, providing moderate rigidity. In contrast, the piperidine derivative (3b) has a six-membered ring, offering greater conformational flexibility, which may reduce stereochemical precision in catalytic applications .
  • Substituent Effects :

    • Phenyl vs. Methyl (3a vs. 3c) : The phenyl groups in 3a enhance π-π stacking and steric hindrance, critical for enantioselectivity in cross-coupling reactions. In contrast, 3c’s methyl groups lack aromatic interactions, limiting its utility to steric effect studies .
    • Trifluoromethyl Derivatives (e.g., 13c/d from ) : Substituting phenyl with trifluoromethyl groups introduces strong electron-withdrawing effects, improving ligand solubility and altering electronic interactions in catalytic cycles .

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